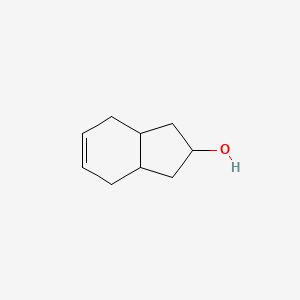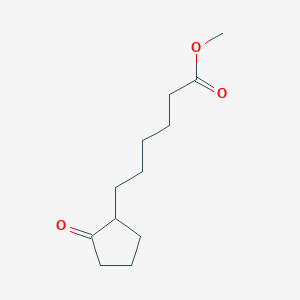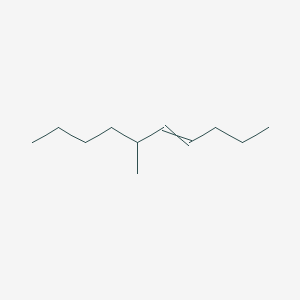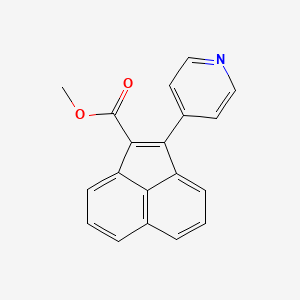
Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate is a chemical compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of a pyridine ring attached to the acenaphthylene core, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the acenaphthylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthene: A related compound with a simpler structure.
Acenaphthoquinone: An oxidized form of acenaphthene with different reactivity.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
Methyl 2-(pyridin-4-yl)acenaphthylene-1-carboxylate is unique due to its combined acenaphthylene and pyridine structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
42245-98-7 |
|---|---|
Fórmula molecular |
C19H13NO2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
methyl 2-pyridin-4-ylacenaphthylene-1-carboxylate |
InChI |
InChI=1S/C19H13NO2/c1-22-19(21)18-15-7-3-5-12-4-2-6-14(16(12)15)17(18)13-8-10-20-11-9-13/h2-11H,1H3 |
Clave InChI |
NUNKSZZQDHJLHZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


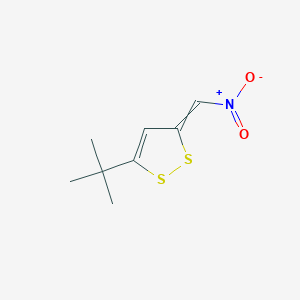

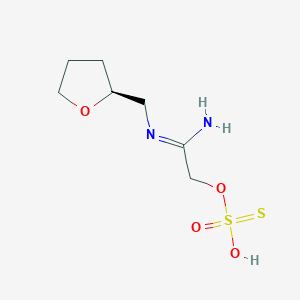
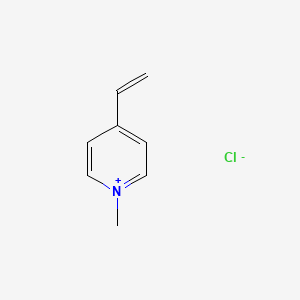

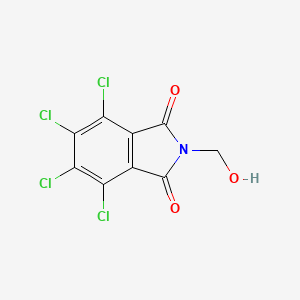

![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
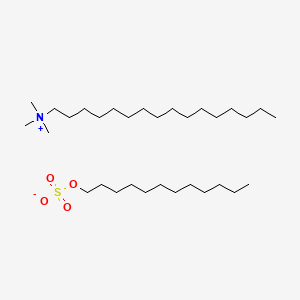
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
